6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Description
6-Chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic coumarin derivative characterized by a chromene core substituted with a chlorine atom at position 6, a 2-oxo group, and a carbohydrazide moiety linked to a 4-methylbenzoyl group.
Synthesis:
The compound is synthesized via multi-step reactions starting from 2-oxo-2H-chromene-3-carboxylic acid (1). Chlorination with thionyl chloride forms the acid chloride, which is condensed with hydrazine hydrate to yield 2-oxo-2H-chromene-3-carbohydrazide (2). Subsequent cyclization with carbon disulfide and potassium hydroxide produces an oxadiazole intermediate (3). Reaction with 4-methylbenzoyl chloride under basic conditions yields the final product. Structural confirmation is achieved through IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, mass spectrometry (MS), and elemental analysis .
Properties
IUPAC Name |
6-chloro-N'-(4-methylbenzoyl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-10-2-4-11(5-3-10)16(22)20-21-17(23)14-9-12-8-13(19)6-7-15(12)25-18(14)24/h2-9H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXCDJRAILNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound with potential biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
- Chemical Formula : C18H13ClN2O4
- Molecular Weight : 356.8 g/mol
- CAS Number : 923679-90-7
1. Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| Similar Chromene Derivative | A549 | 12.5 |
The structure–activity relationship (SAR) analysis suggests that the presence of halogen substituents (like chlorine) enhances the anticancer activity by increasing electron affinity, which promotes interactions with cellular targets involved in tumor growth inhibition .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. The results indicate a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Assay | 25.0 |
This antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which donate electrons to free radicals .
Case Studies
- Anticancer Efficacy in vivo : A study involving murine models demonstrated that administration of the compound significantly reduced tumor size when compared to control groups receiving placebo treatments. The observed tumor suppression was associated with induced apoptosis in cancer cells.
- Synergistic Effects : In combination studies with conventional chemotherapeutics like doxorubicin, the compound displayed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests its potential as an adjunct therapy in cancer treatment regimens .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Several studies have demonstrated that 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays reveal that it selectively inhibits the growth of certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound is also noted for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.
Antimicrobial Studies
A study focused on the compound's efficacy against Mycobacterium tuberculosis reported an IC50 value of approximately 7.05 μM, indicating substantial antibacterial activity. This positions it as a promising candidate in the fight against multidrug-resistant tuberculosis.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity | 10.5 | Selective against cancer cells |
Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition without affecting normal fibroblast cells.
Enzyme Inhibition Profiles
The compound's inhibitory effects on AChE were analyzed, showing an IC50 value comparable to established inhibitors like donepezil. This suggests potential applications in treating cognitive disorders.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via nucleophilic acyl substitution between ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate and 4-methylbenzohydrazide under basic conditions . Key steps include:
- Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate to form the coumarin ester core.
- Hydrazinolysis of the ester group to yield the carbohydrazide intermediate.
- Acylation with 4-methylbenzoyl chloride to introduce the aryl substituent .
Hydrazide Group
The hydrazide (–CONHNH–) moiety undergoes characteristic reactions:
- Hydrazone Formation : Reacts with aldehydes/ketones (e.g., salicylaldehyde) to form hydrazones, confirmed by IR (C=N stretch: 1610–1666 cm⁻¹) and ¹H-NMR (NH signals at δ 11.65–11.95) .
Example: - Cyclocondensation : With diketones (e.g., pentane-2,4-dione) yields pyrazole derivatives, as observed in analogous coumarin-carbohydrazides .
Coumarin Lactone Ring
The 2H-chromen-2-one core is susceptible to nucleophilic attack:
Key Reaction Table
Biological Activity Correlations
While direct studies on this compound are sparse, structurally related analogs exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : IC₅₀ = 12–45 µM in MCF-7 and HeLa cell lines .
- HIV-1 Inhibition : IC₅₀ = 3.8–18.2 µM for integrase inhibition .
Comparative Reactivity of Analogous Compounds
Mechanistic Insights
- Fragmentation Pathways (via HRMS):
Unresolved Questions
- Regioselectivity : Impact of the 6-chloro substituent on electrophilic substitution patterns.
- Catalytic Applications : Potential use in asymmetric synthesis via transition-metal complexes.
Comparison with Similar Compounds
Key Features :
- Chlorine substituent : Enhances electron-withdrawing effects, improving stability and interaction with biological targets.
- 4-Methylbenzoyl group : Introduces hydrophobic interactions, critical for binding to enzymes or receptors.
- Carbohydrazide linkage : Provides hydrogen-bonding sites, enhancing solubility and pharmacophore flexibility.
Structural Analogues and Substituent Effects
The biological and physicochemical properties of coumarin-3-carbohydrazides are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
Substituent Position and Activity :
- 4-Methylbenzoyl vs. 2-Hydroxybenzoyl : The 4-methyl group (hydrophobic) improves target binding and reduces cytotoxicity compared to the 2-hydroxy derivative, which introduces polarity but increases toxicity .
- Methoxy Substitution : Methoxy groups (e.g., 5-methoxy in 8m) reduce antiviral activity due to steric hindrance and altered electronic effects .
Halogen Effects :
- Chlorine vs. Bromine : Chlorine at position 6 enhances antiviral activity, while bromine improves metal coordination in antimicrobial applications .
Cytotoxicity Profile :
- Compounds with 4-methylbenzoyl or 4-methoxybenzylidene substituents exhibit lower cytotoxicity (cell viability >70%) compared to hydroxybenzoyl derivatives .
Physicochemical and Spectral Properties
| Property | This compound | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide (6b) | 6-Bromo-N'-(2-hydroxyphenylethylidene)-2-oxo-2H-chromene-3-carbohydrazide |
|---|---|---|---|
| Melting Point | >300°C | 265–267°C | 270°C |
| IR Peaks (cm⁻¹) | 1685 (C=O), 1545 (amide) | 1704 (lactone C=O), 1666 (amide C=O) | 1680 (C=O), 1605 (C=N) |
| $ ^1 \text{H} $-NMR (δ) | 8.82 (Ar-H), 3.68 (OCH₃) | 8.40 (–CH=), 3.82 (OCH₃) | 7.48 (Ar-H), 6.74 (Ar-H) |
| Solubility | Low in water; soluble in DMF | Moderate in DMF-water mixtures | Insoluble in water; soluble in DMSO |
Notable Trends:
- Thermal Stability : All compounds exhibit high melting points (>250°C), typical of rigid coumarin frameworks.
- Solvent Interactions: Solubility in DMF or DMSO is critical for biological testing, as noted in acoustic impedance studies of 2-oxo-2H-chromene derivatives .
Mechanistic Insights
- Antiviral Activity : The 4-methylbenzoyl group in the target compound mimics the diketo acid moiety of HIV-1 integrase inhibitors like raltegravir, enabling metal chelation at the enzyme active site .
- Enzyme Inhibition: α-Glucosidase inhibition by quinazolinone-coumarin hybrids (IC₅₀: 6.11 µM) highlights the role of the carbohydrazide linker in stabilizing enzyme-inhibitor complexes .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-chloro-N'-(4-methylbenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis involves a two-step process:
Preparation of the chromene carbohydrazide core via condensation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with hydrazine hydrate.
Acylation with 4-methylbenzoyl chloride in anhydrous pyridine under reflux (60–80°C for 4–6 hours).
Critical parameters include stoichiometric control of the benzoyl chloride, reaction temperature (reflux ensures completion), and purification via recrystallization from ethanol or column chromatography to remove unreacted intermediates. Yields typically range from 65–80% depending on solvent polarity and catalyst (e.g., acetic acid) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the hydrazide (-NH-NH-) proton resonance at δ 9.8–10.2 ppm and the 4-methylbenzoyl aromatic protons (δ 7.2–7.8 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone, ~1650 cm⁻¹ for benzoyl).
- HPLC-UV/MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and confirm molecular weight (M+1 ion at m/z 399.7).
- X-ray crystallography (if crystals form): Resolve torsional angles between the chromene and benzoyl groups to validate stereoelectronic effects .
Q. What in vitro biological screening models are appropriate for initial evaluation of this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using 10–100 µM concentrations; calculate IC50 via nonlinear regression.
- Enzyme Inhibition : α-Glucosidase inhibition assays (pH 6.8, 37°C) with p-nitrophenyl glucopyranoside as substrate; acarbose as a positive control .
Advanced Research Questions
Q. How do solvent polarity and protic/aprotic environments affect the compound’s physicochemical properties, such as solvation number and compressibility?
- Methodological Answer : Ultrasonic velocity measurements in binary solvents (e.g., 60–80% DMF-water) at 305 K can determine:
- Apparent Molal Compressibility (φk) : Higher DMF reduces φk due to decreased solute-solvent interactions.
- Solvation Number (Sn) : Protic solvents (water) increase Sn via H-bonding with the hydrazide group.
- Adiabatic Compressibility (βS) : Correlates with molecular packing; βS decreases with higher DMF content. Use Jones-Dole equations to model viscosity effects .
Q. What strategies can resolve contradictions in reported biological activities between structurally similar chromene carbohydrazides?
- Methodological Answer :
- Comparative SAR Analysis : Substitute the 6-Cl group with Br or NO2 to test electronic effects on antimicrobial potency.
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability.
- Computational Docking : AutoDock Vina simulations against target enzymes (e.g., α-glucosidase) to compare binding energies of analogs. For example, 4-methylbenzoyl derivatives show stronger π-π stacking than 4-methoxy analogs .
Q. How do stability constants (logK) with transition metal ions (Fe³⁺, Cr³⁺) influence the compound’s potential as a chelation therapy agent?
- Methodological Answer : Perform pH-metric titrations (0.1 M ionic strength, 70% DMF-water) to determine:
- Proton-Ligand Stability (pK) : Measure deprotonation of the hydrazide NH (pKa ~8.2).
- Metal-Ligand logK : Fe³⁺ complexes exhibit higher logK (3.8–4.2) than Cr³⁺ (2.5–3.0), suggesting selectivity for iron chelation. Optimize by introducing electron-donating groups (e.g., -OCH3) to enhance metal binding .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (keto vs. enol)?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
